(7E)-N-hydroxy-2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-imine
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Overview
Description
N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE typically involves the condensation of 2,3-dimethyl-5-phenylfuro[3,2-g]chromen-7-one with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it may induce apoptosis by down-regulating anti-apoptotic genes and up-regulating pro-apoptotic genes. The compound also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 3,9-Dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
N-[(7E)-2,3-DIMETHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H15NO3 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
(NE)-N-(2,3-dimethyl-5-phenylfuro[3,2-g]chromen-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H15NO3/c1-11-12(2)22-17-10-18-16(8-14(11)17)15(9-19(20-21)23-18)13-6-4-3-5-7-13/h3-10,21H,1-2H3/b20-19+ |
InChI Key |
KCGBUVQINCNMGC-FMQUCBEESA-N |
Isomeric SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C/C(=N\O)/O3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=CC(=NO)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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